Ammonium potassium 7-aminonaphthalene-1,3-disulphonate
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Overview
Description
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C₁₀H₁₁KN₂O₆S₂ and a molecular weight of 358.43 g/mol . It is a salt formed from 1,3-naphthalenedisulfonic acid and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium potassium 7-aminonaphthalene-1,3-disulphonate typically involves the sulfonation of naphthalene followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of ammonium and potassium salts in the final steps ensures the formation of the desired ammonium potassium salt .
Chemical Reactions Analysis
Types of Reactions
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of ammonium potassium 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The sulfonate groups enhance its solubility and reactivity, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- Ammonium potassium 7-hydroxynaphthalene-1,3-disulphonate
- Ammonium potassium 7-methylnaphthalene-1,3-disulphonate
- Ammonium potassium 7-chloronaphthalene-1,3-disulphonate
Uniqueness
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is unique due to its amino group, which provides additional reactivity and functionality compared to its hydroxyl, methyl, and chloro counterparts. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
CAS No. |
68213-88-7 |
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Molecular Formula |
C10H11KN2O6S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
potassium;7-amino-3-sulfonaphthalene-1-sulfonate;azane |
InChI |
InChI=1S/C10H9NO6S2.K.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H3/q;+1;/p-1 |
InChI Key |
TZVTVNXYTRWACD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.N.[K+] |
Related CAS |
86-65-7 (Parent) |
Origin of Product |
United States |
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